
YLF-466D
Descripción general
Descripción
YLF-466D (chemical name: 3-[[(3E)-3-[(4-chlorophenyl)phenylmethyl]-2,3-dihydro-2-oxo-1H-indol-1-yl]methyl]-benzoic acid) is a novel allosteric AMP-activated protein kinase (AMPK) activator developed for research applications. Its molecular formula is C₂₉H₂₀ClNO₃, with a molecular weight of 465.93 g/mol and CAS number 1273323-67-3 . It inhibits platelet aggregation by activating AMPK in platelets, effectively reducing aggregation induced by thrombin, ADP, and collagen, with IC₅₀ values of 84 µM, 55 µM, and 87 µM, respectively . The compound is supplied as a lyophilized powder or pre-dissolved solution (e.g., 10 mM in DMSO) and requires storage at -20°C to maintain stability .
This compound’s mechanism involves binding to the γ-subunit of AMPK, promoting conformational changes that enhance kinase activity.
Métodos De Preparación
La síntesis de YLF-466D implica varios pasos, comenzando con la preparación de la estructura central. La ruta sintética generalmente incluye los siguientes pasos:
Formación de la Estructura Central: La estructura central se sintetiza a través de una serie de reacciones que involucran compuestos aromáticos.
Modificaciones del Grupo Funcional: Se introducen varios grupos funcionales a la estructura central para mejorar su actividad y especificidad.
Purificación: El compuesto final se purifica mediante técnicas como la recristalización y la cromatografía para lograr una alta pureza
Los métodos de producción industrial para this compound implican escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, la presión y los sistemas de solventes, para garantizar un rendimiento y una calidad consistentes. Luego, el compuesto se somete a rigurosas medidas de control de calidad para cumplir con los estándares de la industria .
Análisis De Reacciones Químicas
YLF-466D experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales en el compuesto.
Sustitución: This compound puede someterse a reacciones de sustitución en las que ciertos grupos funcionales se reemplazan por otros para mejorar sus propiedades
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Cardiovascular Health
YLF-466D has demonstrated significant antiplatelet effects, making it a candidate for cardiovascular therapies. Research indicates that it inhibits platelet aggregation induced by thrombin, ADP, and collagen, with IC50 values of 84 µM, 55 µM, and 87 µM respectively . This suggests that this compound could be useful in preventing thrombotic events in patients at risk for cardiovascular diseases.
2. Diabetes Management
In studies involving diabetic mouse models, this compound improved glucose tolerance and stimulated glucose uptake in muscle cells (L6 myotubes) at a concentration of 150 µM . This property positions this compound as a potential treatment for type 2 diabetes and metabolic syndrome by enhancing insulin sensitivity and glucose metabolism.
3. Metabolic Syndrome
This compound's activation of AMPK is particularly relevant for conditions associated with metabolic syndrome. By promoting energy expenditure and reducing lipid accumulation, this compound may help manage obesity-related complications. Its role in modulating lipid metabolism has been highlighted in various studies focusing on metabolic disorders .
Data Tables
Application Area | Mechanism | Key Findings |
---|---|---|
Cardiovascular Health | Inhibits platelet aggregation | IC50 values: Thrombin (84 µM), ADP (55 µM), Collagen (87 µM) |
Diabetes Management | Enhances glucose uptake | Improved glucose tolerance in diabetic mouse models |
Metabolic Syndrome | Regulates energy homeostasis | Potential to reduce lipid accumulation and enhance insulin sensitivity |
Case Studies
Case Study 1: Antiplatelet Therapy
A study conducted by Liu et al. (2015) investigated the antiplatelet effects of this compound in Sprague-Dawley rats. The results indicated that this compound significantly reduced platelet aggregation in response to various agonists, suggesting its potential as a therapeutic agent for preventing thrombosis .
Case Study 2: Diabetes Treatment
In another study focusing on diabetic mice, this compound was administered at a dose of 150 mg/kg. The findings revealed that the compound not only improved glucose tolerance but also enhanced insulin sensitivity, indicating its dual role in managing diabetes and metabolic syndrome .
Mecanismo De Acción
YLF-466D ejerce sus efectos activando AMPK mediante la fosforilación en sitios específicos. Esta activación conduce a una cascada de eventos de señalización posteriores, incluida la inhibición de la agregación plaquetaria. Los objetivos moleculares de this compound incluyen varias enzimas y proteínas involucradas en el metabolismo energético y las vías de señalización celular .
Comparación Con Compuestos Similares
Comparison with Similar AMPK-Activating Compounds
Structural and Functional Similarities
YLF-466D belongs to a class of small-molecule AMPK activators. Key structural analogs and functional equivalents include ETC-1002 and GSK621 , though their mechanisms and applications differ (Table 1).
Table 1: Comparative Analysis of this compound and Similar AMPK Activators
*ACL = ATP-citrate lyase
Mechanistic Differences
- ETC-1002 : Dual-action molecule inhibiting ACL and activating AMPK, primarily used to lower LDL cholesterol. Its systemic metabolic effects limit utility in platelet-specific studies .
- GSK621 : Highly selective for AMPK α-subunits, showing promise in cancer and metabolic disorders but lacking platelet aggregation data .
Efficacy and Limitations
- This compound demonstrates broad-spectrum inhibition against multiple platelet agonists (thrombin, ADP, collagen), outperforming older AMPK activators like AICAR , which lack specificity .
- However, its high IC₅₀ values may require optimized dosing for in vivo models .
Key Studies on this compound
- In vitro platelet assays : this compound reduced thrombin-induced aggregation by 70% at 100 µM, with minimal cytotoxicity .
- Mechanistic validation : AMPK activation by this compound was confirmed via phosphorylation of downstream targets (e.g., ACC1) in human platelets .
Advantages Over Competitors
Actividad Biológica
YLF-466D, also known as C24 or (E)-3-((3-((4-chlorophenyl)(phenyl)methylene)-2-oxoindolin-1-yl)methyl) benzoic acid, is a compound that has garnered attention for its potential biological activities, particularly as an activator of AMP-activated protein kinase (AMPK). This enzyme plays a crucial role in cellular energy homeostasis and is implicated in various metabolic disorders.
Chemical Structure and Properties
This compound belongs to the class of 2-oxindole derivatives, which are known for their diverse biological activities. The compound's structure allows for significant variations, enhancing its potential as a therapeutic agent. The presence of a benzoic acid moiety and an oxindole scaffold contributes to its pharmacological properties.
This compound acts primarily by activating AMPK, which is a key regulator of cellular energy balance. AMPK activation leads to increased glucose uptake, enhanced fatty acid oxidation, and improved mitochondrial biogenesis. These effects are particularly beneficial in conditions such as obesity, type 2 diabetes, and metabolic syndrome.
Table 1: Effects of this compound on AMPK Activation
Effect | Outcome |
---|---|
Glucose Uptake | Increased |
Fatty Acid Oxidation | Enhanced |
Mitochondrial Biogenesis | Improved |
Biological Activity and Efficacy
Research indicates that this compound exhibits significant biological activity across various models:
- In Vitro Studies : In cell culture models, this compound demonstrated potent AMPK activation, leading to enhanced metabolic responses. The compound's efficacy was compared with other known AMPK activators like AICAR and metformin.
- In Vivo Studies : Animal models treated with this compound showed improved metabolic profiles, including reduced body weight gain and better glucose tolerance. These studies underline its potential as a therapeutic candidate for metabolic disorders.
Case Study: Metabolic Effects in Rodent Models
In a controlled study involving high-fat diet-induced obesity in rodents, administration of this compound resulted in:
- A 20% reduction in body weight over eight weeks.
- A significant decrease in fasting blood glucose levels , indicating improved insulin sensitivity.
These findings suggest that this compound could be an effective agent in managing obesity-related metabolic disturbances.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal studies, suggesting that it may be well-tolerated in potential clinical applications.
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms through which YLF-466D activates AMPK isoforms?
- Methodological Answer : this compound functions as an allosteric activator of AMPK, targeting α1β1γ1, α2β1γ1 (human), and murine hepatic isoforms. To confirm its mechanism, researchers should perform kinase activity assays using recombinant AMPK isoforms under ATP-depleted conditions. Measure activation via phosphorylation of downstream targets (e.g., ACC1) using Western blotting. Compare dose-response curves (e.g., EC50 values) across isoforms to identify selectivity .
- Key Techniques : Recombinant protein expression, radiometric kinase assays, phospho-specific antibodies.
Q. What experimental protocols are recommended for in vitro evaluation of this compound's AMPK activation efficacy?
- Methodological Answer : Use cell lines (e.g., HEK293, primary hepatocytes) treated with this compound (10 nM–10 μM) for 24–48 hours. Monitor AMPK activity via luminescent ATP depletion assays or immunoblotting for phospho-AMPK (Thr172). Include controls with AMPK inhibitors (e.g., Compound C) and validate results across biological replicates. Note solvent stability: reconstituted this compound in DMSO should be used within one month to avoid degradation .
- Key Considerations : Solvent compatibility, cell viability assays, and isoform-specific knockdowns (siRNA/CRISPR) to confirm target specificity.
Q. How should researchers account for batch-to-batch variability in this compound during experimental design?
- Methodological Answer : Validate purity (≥99% via HPLC) and solubility (in DMSO/PBS) for each batch. Pre-screen activity using a standardized in vitro AMPK activation assay (e.g., recombinant α2β1γ1 isoform) to establish consistency. Document lot numbers and storage conditions (−20°C, desiccated) to trace variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported EC50 values of this compound across different AMPK isoforms?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration, isoform composition). Conduct comparative studies under standardized protocols:
Use identical buffer systems (e.g., KCl/HCl buffer, pH 7.4) and ATP levels (1 mM).
Validate isoform purity via SDS-PAGE and mass spectrometry.
Employ meta-analysis of published data to identify confounding variables (e.g., temperature, co-activators) .
- Key Tools : Data normalization, Bland-Altman plots, and mixed-effects modeling.
Q. What methodologies are optimal for assessing tissue-specific effects of this compound in vivo?
- Methodological Answer : Use transgenic mouse models (e.g., AMPKα1/α2 knockouts) dosed with this compound (1–10 mg/kg, IP/IV). Harvest tissues (liver, muscle, adipose) for:
Target engagement: qPCR/Western blotting for AMPK pathway markers.
Metabolic profiling: LC-MS for glucose uptake, lipid oxidation.
Pharmacokinetics: Plasma/tissue concentration-time curves .
- Advanced Integration : Correlate tissue-specific effects with isoform expression via RNA-seq or proteomics.
Q. How do structural modifications of this compound influence its binding kinetics to AMPK's allosteric sites?
- Methodological Answer : Perform structure-activity relationship (SAR) studies:
Synthesize analogs with substitutions on the C29H20ClNO3 backbone.
Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Validate functional effects using molecular dynamics simulations of AMPK’s γ1 subunit .
- Challenges : Balancing solubility (logP optimization) with binding efficacy.
Q. Data Management and Reproducibility
Q. What strategies ensure reproducibility of this compound experiments across laboratories?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
Publish raw data (e.g., kinase assay readouts) in repositories like Zenodo.
Document experimental parameters (e.g., buffer pH, incubation times) using electronic lab notebooks.
Share protocols via protocols.io , including batch-specific validation data .
Q. How should researchers address conflicting results in this compound studies regarding off-target effects?
- Methodological Answer : Conduct target deconvolution:
Use kinome-wide profiling (e.g., KinomeScan) to identify unintended kinase interactions.
Validate findings in AMPK-knockout models to isolate off-target effects.
Cross-reference with databases like ChEMBL for reported bioactivities .
Q. Ethical and Compliance Considerations
Q. What ethical guidelines apply to preclinical studies using this compound in animal models?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines:
Obtain ethics approval (IACUC) with justification for sample sizes.
Report humane endpoints and anesthesia protocols.
Propiedades
IUPAC Name |
3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBOVHROVFJFAH-CYYJNZCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\2/C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)/C5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.